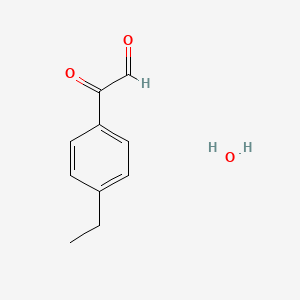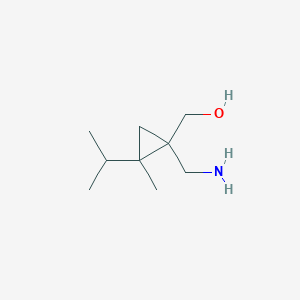
1-Pyrenyl Potassium Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrenyl Potassium Sulfate is an inorganic compound . It is available for purchase as a certified reference material for data analysis .
Molecular Structure Analysis
The molecular formula of 1-Pyrenyl Potassium Sulfate is C₁₆H₁₁KO₄S . The molar mass of potassium sulfate is 174.259 g/mol .Physical And Chemical Properties Analysis
1-Pyrenyl Potassium Sulfate is a white solid . The molar mass of potassium sulfate is 174.259 g/mol .properties
| { "Design of the Synthesis Pathway": "The synthesis of 1-Pyrenyl Potassium Sulfate can be achieved through a two-step process involving the preparation of 1-pyrenyl alcohol followed by its conversion to the potassium sulfate salt.", "Starting Materials": ["Pyrene", "Sodium borohydride", "Sulfuric acid", "Potassium hydroxide", "Methanol", "Water"], "Reaction": ["Step 1: Reduction of Pyrene to 1-pyrenyl alcohol using sodium borohydride and methanol as a solvent.", "Step 2: Conversion of 1-pyrenyl alcohol to 1-Pyrenyl Potassium Sulfate using sulfuric acid and potassium hydroxide as a base." ] } | |
CAS RN |
1950586-56-7 |
Molecular Formula |
C₁₆H₁₁KO₄S |
Molecular Weight |
338.42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)
![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)
![4-[4-(3-Aminopropylamino)phenyl]morpholin-3-one](/img/structure/B1145647.png)
